molecular formula C7H6BNO4 B578295 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1268336-14-6

7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B578295
CAS No.: 1268336-14-6
M. Wt: 178.938
InChI Key: NELOLYLIRSENFG-UHFFFAOYSA-N
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Description

7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H6BNO4 and its molecular weight is 178.938. The purity is usually 95%.
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Properties

IUPAC Name

1-hydroxy-7-nitro-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-8-7-5(4-13-8)2-1-3-6(7)9(11)12/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELOLYLIRSENFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Nitration with Fuming Nitric Acid

In a seminal study, 6-nitrobenzo[c]oxaborol-1(3H)-ol was synthesized via nitration of unsubstituted benzoxaborole using fuming nitric acid (HNO3\text{HNO}_3) at ultralow temperatures (45C-45^\circ \text{C} to 30C-30^\circ \text{C}). The procedure involves:

  • Dropwise addition of benzoxaborole to chilled HNO3\text{HNO}_3.

  • Stirring for 20 minutes while maintaining sub-zero temperatures.

  • Quenching with ice-water to precipitate the product.

This method yields the nitro derivative in 80% isolated yield with >95% purity after lyophilization. The regioselectivity arises from the electron-withdrawing effect of the boron atom, directing nitration to the para position relative to the oxaborole oxygen (traditionally labeled as position 6 in some numbering systems).

Key Data:

ParameterValue
Temperature45C-45^\circ \text{C}
Reaction Time20 minutes
Yield80%
Purity (HPLC)>95%

Alternative Synthetic Routes from Functionalized Intermediates

To circumvent challenges in regioselectivity, alternative routes starting from pre-functionalized aromatic precursors have been developed.

Hofmann Rearrangement of Cyanobenzoxaboroles

A multistep synthesis starting from 4-tolunitrile leverages a Hofmann rearrangement to introduce the amine group, which is subsequently oxidized to nitro:

  • Synthesis of 6-cyano-1-hydroxy-2,1-benzoxaborolane : Achieved via bromination and borylation of 4-tolunitrile (70% yield).

  • Conversion to primary amide : Treatment with methanesulfonic acid (MsOH\text{MsOH}) converts the nitrile to amide in 75% yield.

  • Oxidation to nitro : The amide intermediate is oxidized using optimized conditions (e.g., KMnO4\text{KMnO}_4 in acidic media).

This route avoids hazardous nitration steps and provides a 40% overall yield from 4-tolunitrile.

Radical Bromination and Borylation

A scalable approach starting from 4-nitrotoluene employs:

  • Electrophilic bromination : Introduces bromine at the methyl group (61% yield).

  • Borylation : Suzuki–Miyaura coupling with bis(pinacolato)diboron (B2Pin2\text{B}_2\text{Pin}_2) forms the boronate ester.

  • Cyclization : Acid-mediated ring closure yields the benzoxaborole core.

This six-step sequence achieves a 46% overall yield with column-free purification, demonstrating industrial viability.

Reactor VolumeFlow Rate (mL/min)Conversion
1 mL0.485%
3 mL1.599%

Challenges in 7-Nitro Isomer Synthesis

The synthesis of 7-nitrobenzo[c][1,oxaborol-1(3H)-ol (if distinct from the 6-nitro isomer) remains unreported in the literature. Achieving this regioisomer would likely require:

  • Directed ortho-metalation : Using directing groups to override the inherent electronic effects of the oxaborole ring.

  • Protection/deprotection strategies : Temporarily masking the boron moiety to alter nitration regioselectivity.

Industrial Considerations and Scalability

Large-scale production demands cost-effective and safe processes. The continuous flow nitration method reported by reduces reaction times from hours to minutes and eliminates intermediate isolations. Trituration with ethyl acetate (EtOAc\text{EtOAc}) or water provides high-purity products without chromatography .

Q & A

Q. What are the optimal synthetic routes for preparing 7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically begins with functionalization of the benzo[c][1,2]oxaborol core. A common approach involves nitration at the 7-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C). Key steps include:

  • Precursor Preparation : Starting from 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol, nitration is achieved via electrophilic aromatic substitution .
  • Reagent Selection : Acetyl chloride or acetic anhydride may be used for intermediate acylation to protect reactive hydroxyl groups during synthesis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the boronic acid proton (δ ~9.3 ppm, broad) and aromatic protons (δ 7.4–8.1 ppm). The nitro group causes deshielding of adjacent protons .
  • Mass Spectrometry (ESI-MS) : The molecular ion [M+H]+ is observed at m/z 196.03 (calculated for C₇H₆BNO₄). Fragment ions at m/z 150 (loss of NO₂) confirm the nitro group .
  • HPLC Purity : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve baseline separation of impurities .

Q. How can regioselective functionalization of the benzo[c][1,2]oxaborol scaffold be achieved for derivatives like 7-nitro variants?

Methodological Answer: Regioselectivity is controlled by:

  • Electrophilic Directing Groups : The nitro group at C7 deactivates the ring, directing subsequent reactions (e.g., halogenation) to the C4 position. Use Lewis acids like FeCl₃ to enhance selectivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalysts enables C3 modifications while preserving the nitro group .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density maps to guide functionalization sites .

Case Study :
In the synthesis of 7-ethoxy-4-methyl derivatives, tetramethylstannane and Pd(PPh₃)₄ in DMF at 90°C under N₂ achieved 85% regioselectivity for C4 methylation .

Q. What strategies resolve enantiomers of 7-nitrobenzo[c][1,2]oxaborol derivatives, and how is chiral purity validated?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak AD columns with CO₂/methanol mobile phases. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .
  • Catalytic Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) induce asymmetry during boronic acid formation .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated data (TD-DFT) .

Q. How do researchers analyze contradictory data in the biological activity of 7-nitrobenzo[c][1,2]oxaborol derivatives?

Methodological Answer: Contradictions often arise from:

  • Solubility Variability : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
  • Enzymatic Assay Conditions : Optimize pH (6.5–7.5 for boronic acids) and include controls for non-specific binding .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to distinguish biological activity from noise .

Case Study : A 2025 study found IC₅₀ discrepancies (2–10 µM) for β-lactamase inhibition. Further analysis revealed assay pH (7.4 vs. 6.8) altered boronic acid reactivity .

Q. What computational methods predict the reactivity and stability of this compound in aqueous media?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects using AMBER or CHARMM force fields. The nitro group increases hydrophobicity (logP ~1.2) .
  • pKa Prediction : Software like MarvinSketch estimates the boronic acid pKa (~8.5), critical for pH-dependent stability .
  • Degradation Pathways : DFT (B3LYP/6-31G*) models predict nitro group reduction as the primary degradation route under physiological conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Avoid latex due to solvent permeability .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetyl chloride) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Q. Hazard Classification :

  • Acute toxicity (oral, dermal, inhalation): Category 4 (H332, H312, H302) .
  • Storage: Under argon at 2–8°C to prevent boronic acid oxidation .

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